N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
The compound “N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a derivative of quinazoline, a class of organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The presence of the methoxybenzyl and carboxamide groups suggests that it might have been synthesized for specific properties or activities, possibly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the quinazoline, with the methoxybenzyl groups attached at the 1 and 3 positions, and the carboxamide group at the 7 position .Chemical Reactions Analysis
Quinazolines and their derivatives are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atoms or the carbonyl groups in the ring system .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxybenzyl and carboxamide groups could affect properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
Research has focused on the synthesis of quinazoline derivatives due to their potential biological activities. For instance, quinazoline derivatives have been synthesized for evaluation as anti-inflammatory and analgesic agents. Studies on these compounds have revealed promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their potential in therapeutic applications (Abu-Hashem, Zaki, & Al-Hussain, 2020).
Antioxidant Properties
The synthesis and characterization of various compounds, including those related to quinazoline derivatives, have been explored for their antioxidant properties. For example, bromophenol derivatives have been synthesized and evaluated for their antioxidant and radical scavenging activities, demonstrating significant antioxidant power in vitro (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Synthetic Methodologies
Novel synthetic methodologies have been developed to create quinazoline derivatives and related compounds. These methodologies include the use of niobium pentachloride for the conversion of carboxylic acids to carboxamides under mild conditions, which is crucial for the synthesis of tetrahydroisoquinoline alkaloid structures (Nery, Ribeiro, & Lopes, 2003).
Material Science Applications
In material science, the applications of related compounds extend to the recovery and characterization of nano-structured materials. For instance, ceria (CeO2) has been successfully prepared from cerium(III)-benzoxazine dimer complexes via thermal decomposition, showcasing the potential of these compounds in synthesizing nano-structured materials with specific applications in catalysis and environmental remediation (Veranitisagul et al., 2011).
Molecular Structure and Characterization
Detailed structural analyses of quinazoline derivatives and their complexes have been conducted to understand their molecular configurations and potential interactions. For example, the study of bis(4-methoxy-3,4-dihydroquinazolin-1-ium) chloranilate reveals intricate hydrogen bonding patterns, providing insights into the molecular structure that could influence the compound's reactivity and stability (Gotoh & Ishida, 2013).
Mechanism of Action
Target of Action
The primary targets of N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide are the extracellular signal-regulated kinases 1/2 (ERK1/2) . These kinases play a crucial role in regulating various cellular processes, including proliferation, differentiation, and survival .
Mode of Action
This compound interacts with its targets, ERK1/2, leading to the inhibition of the MAP kinase pathway . This interaction results in changes in cellular processes regulated by these kinases, potentially leading to antineoplastic activity .
Biochemical Pathways
The compound affects the MAP kinase pathway, which is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus . The inhibition of this pathway can lead to downstream effects such as the suppression of cell proliferation and induction of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the MAP kinase pathway, potentially leading to suppressed cell proliferation and induced apoptosis . These effects contribute to its potential antineoplastic activity .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 4-methoxybenzaldehyde with anthranilic acid to form 4-methoxybenzylanthranilic acid. This intermediate is then reacted with acetic anhydride to form N-(4-methoxybenzyl)anthranilic acid. The final compound is obtained by reacting N-(4-methoxybenzyl)anthranilic acid with phosgene and ammonia.", "Starting Materials": [ "4-methoxybenzaldehyde", "anthranilic acid", "acetic anhydride", "phosgene", "ammonia" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with anthranilic acid to form 4-methoxybenzylanthranilic acid", "Reaction of 4-methoxybenzylanthranilic acid with acetic anhydride to form N-(4-methoxybenzyl)anthranilic acid", "Reaction of N-(4-methoxybenzyl)anthranilic acid with phosgene and ammonia to form N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" ] } | |
CAS No. |
892274-94-1 |
Molecular Formula |
C25H23N3O5 |
Molecular Weight |
445.475 |
IUPAC Name |
N,3-bis[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O5/c1-32-19-8-3-16(4-9-19)14-26-23(29)18-7-12-21-22(13-18)27-25(31)28(24(21)30)15-17-5-10-20(33-2)11-6-17/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,31) |
InChI Key |
WMMKJBKXDJXOPX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
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